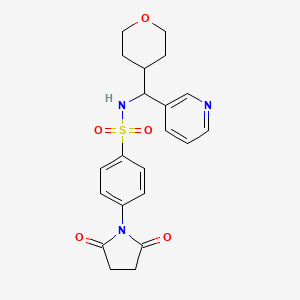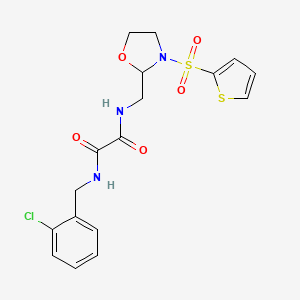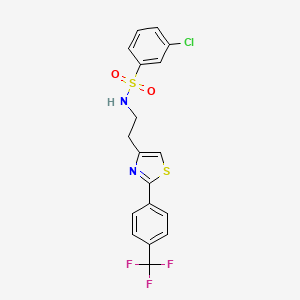
1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly described in the provided papers, the papers do offer insights into the synthesis, molecular structure, and properties of related pyrazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives is well-documented in the provided literature. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and offers a versatile approach to these compounds . Another study presents the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the importance of reaction media and regioselectivity in the synthesis process . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, which is an intermediate in the synthesis of biologically active compounds . These studies provide valuable insights into the methodologies that could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by various interactions, including hydrogen bonding and π-π stacking. For example, a π-stacked chain of hydrogen-bonded dimers is observed in 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, demonstrating the significance of non-covalent interactions in the solid-state structure of these molecules . Such interactions are likely to be relevant to the compound , influencing its crystalline structure and stability.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is determined by weak intermolecular interactions and π-π stacking, which could affect the compound's melting point, solubility, and other physical properties . Similarly, the presence of tert-butyl and chlorophenyl groups in the compound of interest may confer certain lipophilic characteristics, potentially affecting its solubility and reactivity.
Aplicaciones Científicas De Investigación
Hydrogen Bond Interplay in Carbamate Derivatives :Research on carbamate derivatives similar in structural complexity to the compound has highlighted the importance of hydrogen bonding in determining molecular architecture. Studies demonstrate how molecules connected through hydrogen bonds can form three-dimensional architectures, crucial for understanding the compound's potential interactions and stability in various environments (Das et al., 2016).
Small Molecule Fixation by Frustrated Lewis Pairs :Investigations into the fixation of small molecules such as carbon dioxide by bifunctional frustrated Lewis pairs indicate potential catalytic or environmental applications for similar compounds. This research underscores the compound's potential utility in capturing and utilizing small, significant molecules in environmental or synthetic processes (Theuergarten et al., 2012).
Antitumor Activity of Benzimidazole Derivatives :Studies on novel benzimidazole derivatives, structurally related to the compound of interest, have shown promising antitumor activities. This suggests potential avenues for research into the compound's utility in developing new cancer therapies or as part of a chemotherapeutic regimen (Abonía et al., 2011).
Lithiation and Synthetic Utility in Heteroaromatic Compounds :Exploration into the lithiation reactions of heteroaromatic compounds opens up possibilities for the compound's use in synthetic chemistry, particularly in the formation of new chemical entities or as intermediates in complex synthetic pathways (Micetich, 1970).
Mechanoluminescent and OLED Applications :Research into Pt(II) phosphors bearing pyrazolate chelates, related in function to the query compound, suggests applications in creating mechanoluminescent materials and efficient OLEDs. Such studies point to the potential for this compound to be used in advanced materials science, particularly in the development of new lighting and display technologies (Huang et al., 2013).
Propiedades
IUPAC Name |
[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O3S/c1-14-22(34-17-12-10-16(26)11-13-17)23(30(28-14)25(3,4)5)32-24(31)20-15(2)33-29-21(20)18-8-6-7-9-19(18)27/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKRZVHDZHRITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=C(C(=NN3C(C)(C)C)C)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

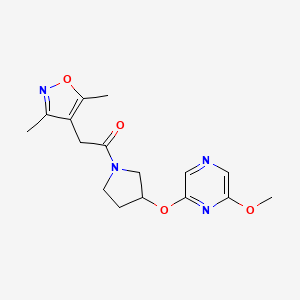
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
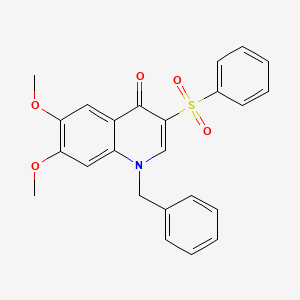
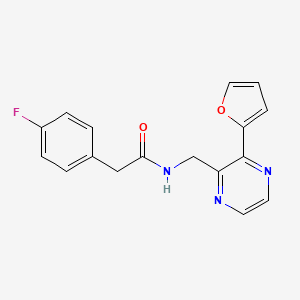
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

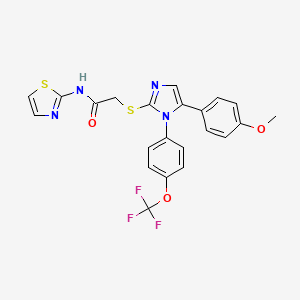
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)
